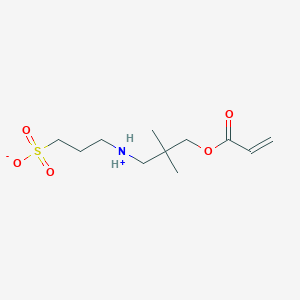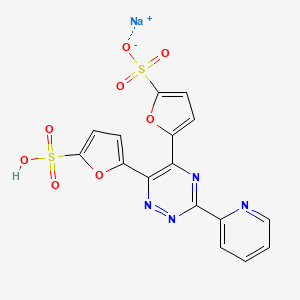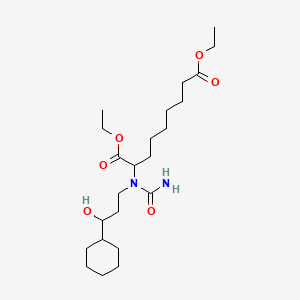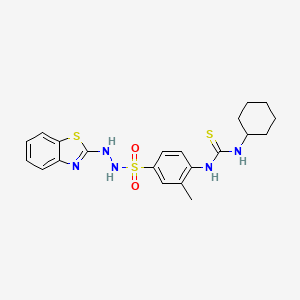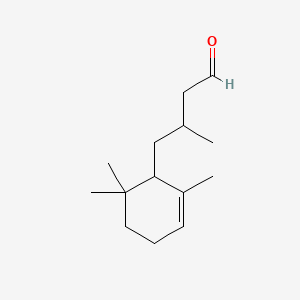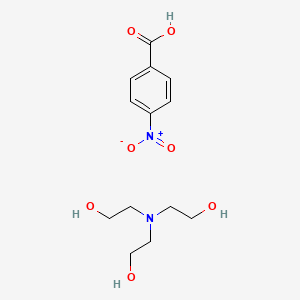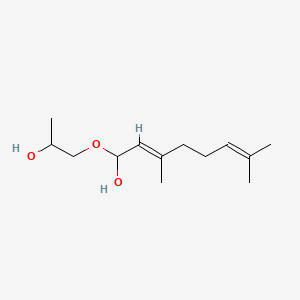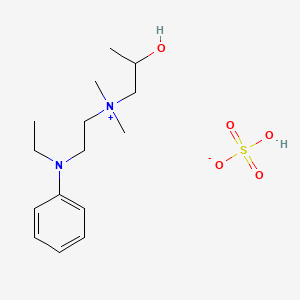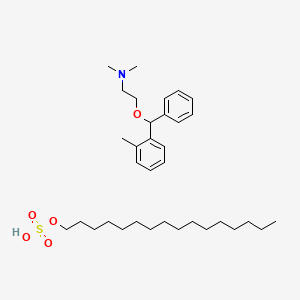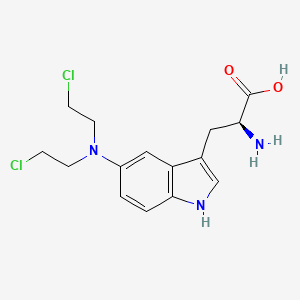
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is a complex peptide compound with a variety of applications in scientific research. This compound is known for its unique structure and properties, making it a subject of interest in fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups. Substitution reactions can introduce new functional groups into the peptide chain, altering its properties and reactivity .
Aplicaciones Científicas De Investigación
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- L-Methioninamide
- L-alanyl-L-phenylalanyl
- L-isoleucylglycyl
- L-methionyl
Uniqueness
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is unique due to its specific sequence and structure, which confer distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it a valuable tool in various research applications .
Propiedades
Número CAS |
2807-80-9 |
|---|---|
Fórmula molecular |
C30H50ClN7O6S2 |
Peso molecular |
704.3 g/mol |
Nombre IUPAC |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C30H49N7O6S2.ClH/c1-6-18(2)25(37-29(42)23(36-27(40)19(3)31)16-20-10-8-7-9-11-20)30(43)33-17-24(38)34-22(13-15-45-5)28(41)35-21(26(32)39)12-14-44-4;/h7-11,18-19,21-23,25H,6,12-17,31H2,1-5H3,(H2,32,39)(H,33,43)(H,34,38)(H,35,41)(H,36,40)(H,37,42);1H/t18-,19-,21-,22-,23-,25-;/m0./s1 |
Clave InChI |
HKUYNVQBZHRXPA-QTLXFHDZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N.Cl |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


